N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This suggests that the compound might interact with its targets through a photo-induced electron transfer process.
Biochemical Pathways
It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . This suggests that the compound might influence photochemical reactions and pathways.
Result of Action
It’s known that btz-based compounds have been researched for use in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have potential applications in these areas.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for the compound’s function as a potential visible-light organophotocatalyst . Other factors such as temperature, pH, and the presence of other chemical species might also affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine in the presence of triethylamine and dimethyl sulfoxide (DMSO) can yield the desired intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods would also be optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Similar in structure but with an oxygen atom replacing the sulfur atom in the thiadiazole ring.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible-light organophotocatalysts.
Uniqueness
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of the benzo[c][1,2,5]thiadiazole core with the morpholine and pyrimidine moieties. This structural arrangement enhances its electron-accepting capabilities and broadens its range of applications in various scientific fields .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(18-10-2-1-3-11-14(10)20-24-19-11)12-8-13(17-9-16-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWMXPXLWXOGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.